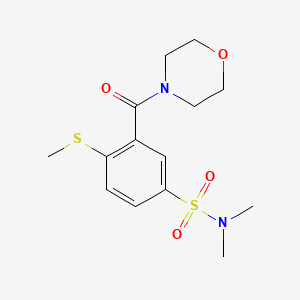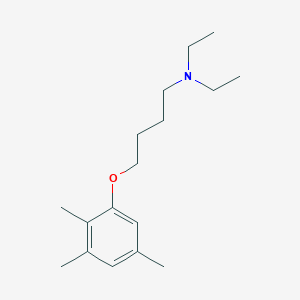![molecular formula C18H18Cl2N2O4 B4725511 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4725511.png)
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine
Overview
Description
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP is a synthetic compound that is derived from 2,3-dichlorophenol and furoyl chloride.
Scientific Research Applications
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. This compound has also been investigated for its potential use as a probe for studying the structure and function of proteins.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes such as acetylcholinesterase and phospholipase A2. This inhibition leads to an increase in the concentration of acetylcholine and arachidonic acid, respectively, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in tumor cells and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been shown to affect the activity of ion channels and transporters, which can have various physiological effects.
Advantages and Limitations for Lab Experiments
1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, this compound can interact with other compounds and enzymes, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to study the structure and function of proteins using this compound as a probe. Furthermore, it would be interesting to investigate the potential use of this compound in the development of new drugs and therapies.
properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-12(26-14-5-2-4-13(19)16(14)20)17(23)21-7-9-22(10-8-21)18(24)15-6-3-11-25-15/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZNAVKZPARNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)OC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)
![N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4725433.png)


![1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B4725446.png)
![9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725449.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4725452.png)
![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)
![6-(2-furylmethyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4725473.png)

![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
![4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)

![4-fluoro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4725518.png)